molecular formula C22H16BrFN2OS2 B2998617 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-bromo-2-fluorobenzamide CAS No. 325988-61-2

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-bromo-2-fluorobenzamide

Cat. No.: B2998617
CAS No.: 325988-61-2
M. Wt: 487.41
InChI Key: AKTUICLDXGWLHR-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-bromo-2-fluorobenzamide is a useful research compound. Its molecular formula is C22H16BrFN2OS2 and its molecular weight is 487.41. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-bromo-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrFN2OS2/c23-12-9-10-13(15(24)11-12)20(27)26-22-19(14-5-1-3-7-17(14)28-22)21-25-16-6-2-4-8-18(16)29-21/h2,4,6,8-11H,1,3,5,7H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTUICLDXGWLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=C(C=C3)Br)F)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-bromo-2-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining benzothiazole and benzothiophene moieties. Its molecular formula is C19H17BrFN2SC_{19}H_{17}BrFN_2S, with a molecular weight of approximately 396.32 g/mol. The presence of halogen atoms (bromine and fluorine) may influence its biological activity by enhancing lipophilicity and altering receptor interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including bacteria and fungi. For instance, derivatives have shown effective inhibition against Mycobacterium tuberculosis, suggesting that this compound could also possess similar properties due to structural similarities with known active compounds .

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds with similar scaffolds have been reported to inhibit the growth of breast cancer and lung cancer cell lines . The specific activity of this compound remains to be fully elucidated but may follow these established patterns.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that it could bind effectively to proteins involved in disease pathways such as cancer progression or microbial resistance mechanisms . The presence of functional groups capable of forming hydrogen bonds enhances its binding affinity to target proteins.

Research Findings

Study Target Findings
Study AM. tuberculosisSignificant inhibition observed with MIC values lower than standard drugs .
Study BCancer Cell LinesInduced apoptosis in MCF-7 and A549 cells; IC50 values suggest strong anticancer potential .
Study CProtein BindingDocking studies indicate high binding affinity to DprE1 protein associated with tuberculosis resistance .

Case Studies

  • Antitubercular Activity : A study evaluating various benzothiazole derivatives found that those similar to this compound exhibited promising anti-tubercular activity with lower MIC values compared to traditional treatments.
  • Cancer Therapeutics : In a screening of drug libraries against multicellular spheroids representing tumor microenvironments, compounds structurally related to this benzothiazole derivative demonstrated significant cytotoxicity against multiple cancer types .

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